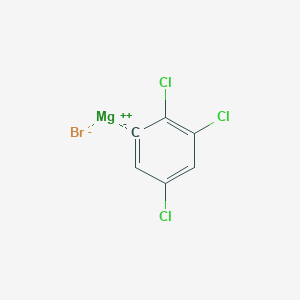
2,3,5-Trichlorophenylmagnesium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5-Trichlorophenylmagnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This particular compound is characterized by the presence of three chlorine atoms on the phenyl ring and a magnesium bromide group, dissolved in THF, a common solvent for Grignard reagents due to its ability to stabilize the reactive species.
准备方法
Synthetic Routes and Reaction Conditions
2,3,5-Trichlorophenylmagnesium bromide can be synthesized through the reaction of 2,3,5-trichlorobromobenzene with magnesium metal in the presence of THF. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Catalyst: A small amount of iodine or a similar catalyst may be used to initiate the reaction.
Solvent: THF is used as the solvent to dissolve both the magnesium and the organic halide.
Industrial Production Methods
On an industrial scale, the preparation of this compound follows similar principles but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity. The process involves:
Large-scale reactors: Equipped with efficient stirring and temperature control.
Continuous monitoring: To ensure the reaction proceeds smoothly and to detect any potential issues early.
Purification steps: To remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
2,3,5-Trichlorophenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic addition: To carbonyl compounds (e.g., aldehydes and ketones) to form alcohols.
Nucleophilic substitution: With alkyl halides to form new carbon-carbon bonds.
Coupling reactions: With various electrophiles to form biaryl compounds.
Common Reagents and Conditions
Carbonyl compounds: Such as aldehydes and ketones, under anhydrous conditions.
Alkyl halides: Under anhydrous conditions and often in the presence of a catalyst.
Electrophiles: Such as aryl halides, often in the presence of a transition metal catalyst.
Major Products
Alcohols: From the addition to carbonyl compounds.
Alkylated products: From nucleophilic substitution reactions.
Biaryl compounds: From coupling reactions.
科学研究应用
2,3,5-Trichlorophenylmagnesium bromide is used in various scientific research applications, including:
Organic synthesis: As a key reagent for forming carbon-carbon bonds.
Pharmaceutical research: For the synthesis of complex molecules and potential drug candidates.
Material science: In the preparation of polymers and other advanced materials.
Agricultural chemistry: For the synthesis of agrochemicals and pesticides.
作用机制
The mechanism of action of 2,3,5-Trichlorophenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium bromide group stabilizes the negative charge developed during the reaction, facilitating the formation of new carbon-carbon bonds. The molecular targets include carbonyl compounds, alkyl halides, and other electrophiles, with the reaction pathways involving the formation of tetrahedral intermediates and subsequent product formation.
相似化合物的比较
Similar Compounds
- 3-Chlorophenylmagnesium bromide
- 4-Chlorophenylmagnesium bromide
- 4-Methoxyphenylmagnesium bromide
- 4-(Trifluoromethoxy)phenylmagnesium bromide
- 3-Fluorophenylmagnesium bromide
Uniqueness
2,3,5-Trichlorophenylmagnesium bromide is unique due to the presence of three chlorine atoms on the phenyl ring, which can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in specific synthetic applications where such electronic effects are desirable.
属性
IUPAC Name |
magnesium;1,2,4-trichlorobenzene-6-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3.BrH.Mg/c7-4-1-2-5(8)6(9)3-4;;/h1,3H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFGIVPKRSQEGA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[C-]C(=C(C=C1Cl)Cl)Cl.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl3Mg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-Ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undecane](/img/structure/B14890622.png)
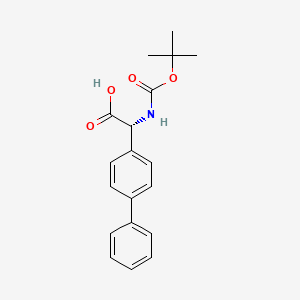
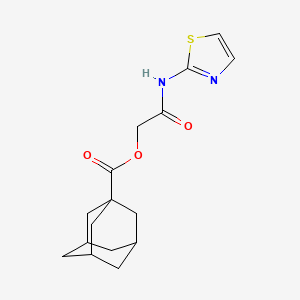
![(1S,2S,3S,5R)-3-(2-Hydroxyethoxy)-5-(7-(isopropylamino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2-diol](/img/structure/B14890631.png)
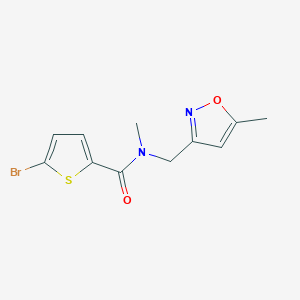
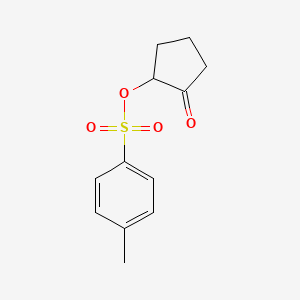
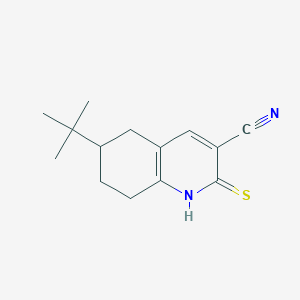
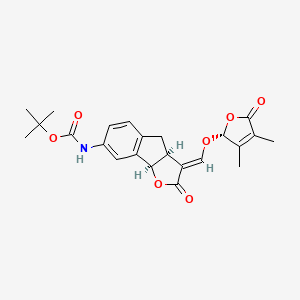
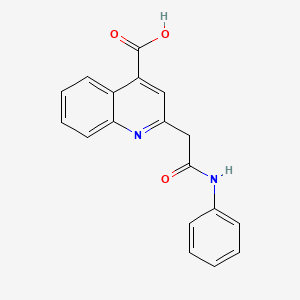
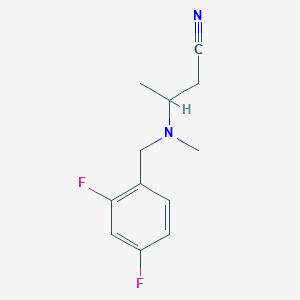
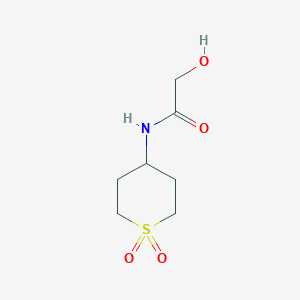
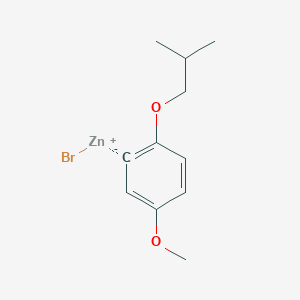
![Isoindolo[1,2-b]quinazoline-10,12-dione](/img/structure/B14890687.png)
![3-(2,3-dihydro-1H-indol-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14890692.png)
